molecular formula C11H12ClNS B011997 Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)- CAS No. 110704-26-2

Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-

Cat. No. B011997
M. Wt: 225.74 g/mol
InChI Key: UKSMALHVPCPDJJ-UHFFFAOYSA-N
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Description

“Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-” is a chemical compound that belongs to the class of organochlorines . It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of copper (II) oxide nanoparticles in DMSO under air . This process is known as intramolecular cyclization of o-bromoaryl derivatives . It’s an experimentally simple, general, efficient, and ligand-free synthesis method .


Molecular Structure Analysis

The molecular structure of this compound is derived from its linear formula, C9H9ClN2 . It contains a benzimidazole core, which is a fused aromatic ring structure that includes a benzene ring and an imidazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are often catalyzed by copper (II) oxide nanoparticles in DMSO under air . This process is known as intramolecular cyclization of o-bromoaryl derivatives . It’s an experimentally simple, general, efficient, and ligand-free synthesis method .

properties

IUPAC Name

2-(chloromethyl)-6-propan-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNS/c1-7(2)8-3-4-9-10(5-8)14-11(6-12)13-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSMALHVPCPDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole, 2-(chloromethyl)-6-(1-methylethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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